Z-FA-Fmk
Overview
Description
Z-FA-FMK, also known as benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone, is a potent irreversible inhibitor of cysteine proteases. This compound selectively inhibits effector caspases 2, 3, 6, and 7, but not caspases 8 and 10. It is widely used in scientific research to study apoptosis and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-FA-FMK involves the coupling of benzyloxycarbonyl-phenylalanine and alanine with a fluoromethyl ketone group. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and then lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
Z-FA-FMK primarily undergoes substitution reactions due to the presence of the fluoromethyl ketone group. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in organic solvents like DMF or dichloromethane (DCM) at room temperature.
Hydrolysis Reactions: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.
Major Products
The major products formed from these reactions include the corresponding substituted derivatives or hydrolyzed fragments of this compound .
Scientific Research Applications
Z-FA-FMK is extensively used in scientific research due to its ability to inhibit specific proteases. Some of its applications include:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Employed in cell biology to investigate apoptosis and other cellular processes.
Medicine: Utilized in preclinical studies to understand the role of proteases in diseases such as cancer and neurodegenerative disorders.
Industry: Applied in the development of diagnostic assays and therapeutic agents
Mechanism of Action
Z-FA-FMK exerts its effects by covalently binding to the active site of cysteine proteases, thereby inhibiting their activity. The compound specifically targets the catalytic cysteine residue in the protease, forming a stable thioether bond. This irreversible inhibition prevents the protease from cleaving its substrates, leading to the modulation of various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Z-VAD-FMK: Another fluoromethyl ketone-based inhibitor that targets a broader range of caspases, including initiator caspases 8 and 10.
Z-DEVD-FMK: Selectively inhibits caspase 3 and is commonly used in apoptosis studies.
LLL-12: A small molecule inhibitor with a different mechanism of action but also used in apoptosis research
Uniqueness
Z-FA-FMK is unique due to its selective inhibition of effector caspases and cysteine proteases. This selectivity makes it a valuable tool for studying specific cellular processes without affecting other proteases .
Properties
IUPAC Name |
benzyl N-[1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXVEBPEZMSPHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | Z-FA-FMK | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Z-FA-FMK | |
Description | Chemical information link to Wikipedia. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909641 | |
Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(4-fluoro-3-oxobutan-2-yl)-3-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96922-64-4, 105637-38-5 | |
Record name | Carbamic acid, [2-[(3-fluoro-1-methyl-2-oxopropyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96922-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mdl 201053 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096922644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(4-fluoro-3-oxobutan-2-yl)-3-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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